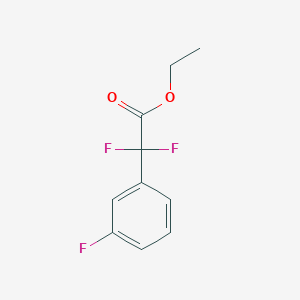

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate

Overview

Description

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.18 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate can be achieved from Ethyl bromodifluoroacetate and 1-Fluoro-3-iodobenzene .Molecular Structure Analysis

The InChI code for Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is 1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is a liquid at room temperature . The exact boiling point, melting point, and density are not available in the current literature.Scientific Research Applications

Application in Cancer Research

- Specific Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer (NSCLC) research .

- Summary of the Application: C2F has been found to attenuate the malignant biological behaviors of NSCLC. It has been used in vitro (in a controlled lab environment) and in vivo (in a living organism) to explore its anti-NSCLC effects .

- Methods of Application or Experimental Procedures: NSCLC cell lines and xenograft nude mice models were used to explore the anti-NSCLC effects of C2F. Network pharmacology analysis and molecular docking were applied to estimate the possible targets of C2F in NSCLC. The underlying mechanism of C2F against NSCLC cellular proliferation and tumor development was confirmed using inhibitors or activators of the PI3K/AKT signaling pathway .

- Results or Outcomes: C2F was found to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo. The EGFR/PI3K/AKT/mTOR signaling pathway was found to be critical for the anti-NSCLC activity of C2F .

Application in Crystallography

- Specific Scientific Field: Crystallography .

- Summary of the Application: The compound “Ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl) acetate” has been studied for its crystal structure .

- Methods of Application or Experimental Procedures: The crystal structure of the compound was determined using X-ray diffraction techniques .

- Results or Outcomes: The crystal structure of the compound was successfully determined, providing valuable information about its molecular geometry and intermolecular interactions .

Application in Crystallography

- Specific Scientific Field: Crystallography .

- Summary of the Application: The compound “Ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl) acetate” has been studied for its crystal structure .

- Methods of Application or Experimental Procedures: The crystal structure of the compound was determined using X-ray diffraction techniques .

- Results or Outcomes: The crystal structure of the compound was successfully determined, providing valuable information about its molecular geometry and intermolecular interactions .

Safety And Hazards

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is not for medicinal, household or other use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name |

ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRNVBDWXPUQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460902 | |

| Record name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |

CAS RN |

698378-81-3 | |

| Record name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

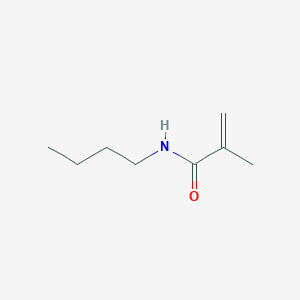

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate](/img/structure/B1609686.png)

![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)